tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane
CAS No.: 874883-18-8
Cat. No.: VC12020065
Molecular Formula: C14H23ClOSi
Molecular Weight: 270.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874883-18-8 |
|---|---|
| Molecular Formula | C14H23ClOSi |
| Molecular Weight | 270.87 g/mol |
| IUPAC Name | tert-butyl-[[4-(chloromethyl)phenyl]methoxy]-dimethylsilane |
| Standard InChI | InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3 |
| Standard InChI Key | LASWKTKKPCFGGF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A tert-butyldimethylsilyl (TBDMS) group (–Si(CH₃)₂C(CH₃)₃), which provides steric bulk and chemical stability.
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An ether linkage (–O–) connecting the silyl group to a benzyl ring.
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A 4-(chloromethyl)benzyl moiety, where a chloromethyl (–CH₂Cl) substituent is para to the ether oxygen on the aromatic ring.
This arrangement confers unique reactivity: the TBDMS group acts as a protecting group for alcohols, while the chloromethyl side chain enables further functionalization via nucleophilic substitution or cross-coupling reactions .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 270.87 g/mol | |
| Exact Mass | 270.109 Da | |
| LogP (Partition Coeff.) | 4.81 (estimated) | |
| Topological Polar SA | 9.23 Ų |
The compound’s hydrophobicity (LogP ≈ 4.81) facilitates its use in nonpolar reaction media, while the moderate polar surface area (9.23 Ų) suggests limited hydrogen-bonding capacity .
Synthetic Methodologies
Primary Synthesis Route
The synthesis involves a three-step sequence:
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Silylation of 4-(Chloromethyl)benzyl Alcohol:
The hydroxyl group of 4-(chloromethyl)benzyl alcohol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. This step typically employs dichloromethane (DCM) as the solvent at 0–25°C .Yields exceed 85% under optimized conditions.
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Purification:
Crude product is purified via column chromatography (hexane/ethyl acetate) or recrystallization from n-heptane . -
Quality Control:
Purity (>98%) is confirmed by HPLC and ¹H NMR spectroscopy, with characteristic signals at δ 0.10 ppm (Si–CH₃), δ 0.91 ppm (Si–C(CH₃)₃), and δ 4.52 ppm (Ar–CH₂Cl).
Alternative Approaches
A patent-pending method (WO2014203045A1) describes the use of tetrabutylammonium fluoride (TBAF) to enhance silylation efficiency in polar aprotic solvents like N-methylpyrrolidone (NMP) at 80–150°C . This approach reduces reaction time to 2–3 hours but requires stringent moisture control.
Applications in Organic Synthesis
Alcohol Protection
The TBDMS group serves as a temporary protective group for alcohols, leveraging its:
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Stability: Resistant to bases, mild acids, and nucleophiles.
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Cleavage Selectivity: Removable via fluoride ions (e.g., TBAF) or aqueous HF .
For example, in prostaglandin synthesis, the compound protects secondary alcohols during ketone reductions, achieving >90% deprotection yields .
Building Block for Complex Molecules
The chloromethyl group participates in:
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Nucleophilic Substitutions: Reacts with amines (e.g., piperazine) to form quaternary ammonium salts .
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Cross-Couplings: Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives.
Research Advancements and Case Studies
Catalytic Applications
In a 2024 study, tert-butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane facilitated the synthesis of D- and ¹³C-labeled Hoechst dyes for RNA aptamer binding studies. The TBDMS group ensured regioselective protection during isotopic labeling, enabling precise NMR analysis of dye-aptamer interactions .
Stability Under Oxidative Conditions
Experiments with Cu(II)/TEMPO oxidation systems (30–50°C) demonstrated the compound’s resilience, with <5% decomposition over 24 hours. This stability supports its use in oxidation-prone environments .
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